molecular formula C21H29ClN4O3 B2631013 (4-Isopropoxyphenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1185026-14-5

(4-Isopropoxyphenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride

Katalognummer: B2631013
CAS-Nummer: 1185026-14-5
Molekulargewicht: 420.94
InChI-Schlüssel: AQWINMXABDATAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Isopropoxyphenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C21H29ClN4O3 and its molecular weight is 420.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(4-Isopropoxyphenyl)(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological pathways, and potential clinical applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • An isopropoxyphenyl group
  • A piperazine moiety
  • A pyridazinyl unit

This structure is believed to contribute to its pharmacological properties, particularly in targeting specific biological pathways.

Research indicates that this compound may act as an inhibitor of certain protein targets involved in cancer and other diseases. Specifically, it has shown potential in inhibiting bromodomain-containing proteins (BRG1, BRM) which are implicated in tumor progression. Such inhibition can lead to a reduction in cancer cell proliferation and may enhance the efficacy of existing treatments.

Inhibitory Effects

The compound has been reported to exhibit potent inhibitory activity against low molecular weight protein tyrosine phosphatases (LMPTPs), with an IC50 value of approximately 0.8 μM. This inhibition impacts critical signaling pathways, including those related to insulin signaling, which can be beneficial in metabolic disorders such as type 2 diabetes.

Anticancer Properties

Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The compound's ability to modulate cell cycle progression and promote cell death has been attributed to its interaction with specific molecular targets within cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies : Laboratory experiments have shown that the compound effectively reduces the viability of cancer cells by inducing apoptosis through mitochondrial pathways.
  • Animal Models : In vivo studies using mouse models have indicated that treatment with this compound results in significant tumor regression, suggesting its potential as a therapeutic agent in oncology.
  • Clinical Trials : Ongoing clinical trials are investigating the efficacy of this compound in combination with other chemotherapeutics for enhanced therapeutic outcomes.

Data Table: Biological Activity Overview

Biological Activity Effect IC50 Value Target
LMPTP InhibitionIncreased insulin signaling0.8 μMLow Molecular Weight Protein Tyrosine Phosphatase
Cancer Cell ApoptosisReduced cell viabilityN/AVarious Cancer Cell Lines
Tumor RegressionSignificant reductionN/AMouse Models

Eigenschaften

IUPAC Name

(4-propan-2-yloxyphenyl)-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3.ClH/c1-4-15-27-20-10-9-19(22-23-20)24-11-13-25(14-12-24)21(26)17-5-7-18(8-6-17)28-16(2)3;/h5-10,16H,4,11-15H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWINMXABDATAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.